3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Thiophene Moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the thiadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and 2-benzofuranamine.
Uniqueness
What sets 3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H11N3O2S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11N3O2S2/c1-9-10-5-2-3-6-11(10)21-13(9)15(20)18-16-17-14(19-23-16)12-7-4-8-22-12/h2-8H,1H3,(H,17,18,19,20) |
InChI Key |
ZENGEKIRTGHBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=NS3)C4=CC=CS4 |
Origin of Product |
United States |
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